Desmethyl Iopamidol

HPLC impurity profiling pharmacopoeial method system suitability

QC laboratories require precise specified impurities for Iopamidol related substances testing under BP/EP/USP methods. Generic impurity mixtures fail to match the mandated relative retention time (RRT) windows, leading to invalid system suitability and non-compliant batch release. - **Certified Standard**: Matches RRT 0.6 for Impurity B, resolution minimum of 2.0 between impurities H and Iopamidol. - **Regulatory Use**: Essential for ANDA filing, forced degradation studies (hydrolysis product), and process validation to NMT 0.1% limit. - **Supply**: High-purity reference standard; documented traceability.

Molecular Formula C16H20I3N3O8
Molecular Weight 763.06 g/mol
CAS No. 77868-41-8
Cat. No. B127405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Iopamidol
CAS77868-41-8
Synonyms5-Amino-N,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo- 1,3-benzenedicarboxamide;  USP Iopamidol Related Compound B;  Iopamidol EP Impurity B
Molecular FormulaC16H20I3N3O8
Molecular Weight763.06 g/mol
Structural Identifiers
SMILESC(C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NC(CO)CO)I)O
InChIInChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-6(1-23)2-24)12(18)14(22-8(28)5-27)13(19)10(11)16(30)21-7(3-25)4-26/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28)
InChIKeyBPSXCZTZZDIVJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl Iopamidol: Impurity Reference Standard for Iopamidol


Desmethyl Iopamidol, officially designated as Iopamidol EP Impurity B and USP Related Compound B, is a key specified impurity of the non-ionic iodinated radiocontrast medium Iopamidol. It is chemically defined as 5-[(hydroxyacetyl)amino]-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide (C16H20I3N3O8, MW 763.06) [1]. This compound is not a therapeutic agent but a pharmacopoeial reference standard mandated for the identification, control, and quantification of related substances in Iopamidol drug substance and injection formulations . Its structural distinction lies in the hydroxyacetyl group at the 5-amino position, replacing the (2S)-2-hydroxypropanoyl moiety present in the parent drug [1].

Product Type Pharmacopoeial impurity reference standard, not a therapeutic agent
Workflow Fit Compendial HPLC method system suitability and peak identification
Selection Logic Mandated for Iopamidol impurity B quantification per BP/EP and USP monographs

Desmethyl Iopamidol: Essential for Compendial Testing


The British Pharmacopoeia (BP) and United States Pharmacopeia (USP) specify over ten individual Iopamidol impurities (A through K) with distinct chromatographic retention times and unique chemical structures [1]. A generic impurity standard or a mixture of impurities cannot satisfy system suitability requirements because the pharmacopoeial method relies on the precise relative retention time (RRT) of each specified impurity to achieve the mandated resolution and peak identification. For instance, the BP/EP monograph explicitly sets a resolution minimum of 2.0 between impurity H and Iopamidol, and impurities A, B, C, D, and others each have a precise RRT window that must be matched by the corresponding certified reference standard [1]. Substituting Desmethyl Iopamidol (Impurity B) with an alternative impurity would lead to incorrect peak assignment, invalid system suitability, and non-compliance with regulatory submission requirements [2].

Target Desmethyl Iopamidol (Impurity B)
Substitute Alternative impurity standard or generic mixture
Pharmacopoeial system suitability requires precise relative retention time (RRT ~0.6) matching; substituting with a different impurity or mix leads to invalid peak assignment and non-compliance.
Target Certified single-impurity standard
Substitute In-house synthesized and characterized material
In-house isolation is reported to be extremely difficult due to similar solubility to the API, posing a risk to lot-to-lot consistency; an externally certified standard supports regulatory defensibility.

Desmethyl Iopamidol vs. Other Iopamidol Impurities


Impurity B Relative Retention Time Selectivity

In the official BP/EP liquid chromatography method for Iopamidol related substances, Impurity B (Desmethyl Iopamidol) exhibits a relative retention time (RRT) of approximately 0.6 with reference to Iopamidol (RRT = 1.0, retention time ~14.6 min). This places it distinctly between Impurity D (RRT ~0.1) and Impurities I/H (RRT ~0.9), and well-separated from Impurity A (RRT ~1.8) and Impurity C (RRT ~1.3) [1]. The specific RRT value is critical for correct peak identification during system suitability testing.

RRT Selectivity
Method context
Impurity B RRT ~0.6 vs. Iopamidol RRT 1.0
Supports precise peak assignment in system suitability
Well-separated from nearest eluting impurity I/H at RRT ~0.9
HPLC impurity profiling pharmacopoeial method system suitability

Regulatory Limit for Impurity B

The BP/EP monograph for Iopamidol drug substance sets an individual limit of not more than 0.1% for each of the specified impurities A, B, C, D, E, F, G, J, and K. This is measured as not more than 0.5 times the area of the principal peak in reference solution (b) [1]. The US patent CN105461581A further confirms that both Impurity A and Impurity B must be controlled within 0.1% in both the European Pharmacopoeia and the United States Pharmacopeia [2].

Regulatory Limit
Class-level
NMT 0.1% individual limit per BP/EP monograph
Drives need for high-purity standard for accurate quantification
Identical threshold to eight other specified impurities
ANDA quality control pharmacopoeial limits impurity specification

Aqueous Solubility: Impurity B vs. Iopamidol

Desmethyl Iopamidol has a predicted water solubility of 40.31 g/L at 25 °C, based on its pKa of 10.55 ± 0.70 . In contrast, the parent compound Iopamidol is classified as 'freely soluble' in water by the BP/EP monograph, which typically denotes a solubility exceeding 100 g/L [1]. This nearly three-fold difference in aqueous solubility can impact dissolution rates during analytical sample preparation and may necessitate sonication or heating to achieve complete dissolution of the impurity standard.

Aqueous Solubility
Reported
Desmethyl Iopamidol: 40.31 g/L vs. Iopamidol: >100 g/L
Solubility difference may affect sample preparation completeness
Predicted value; sonication or heating may be required
physicochemical properties sample preparation water solubility

Impurity B Synthesis and Reference Standard Necessity

Patent CN105461581A discloses that both Impurity A and Impurity B (Desmethyl Iopamidol) exhibit poor solubility in ester solvents and possess chemical properties closely resembling Iopamidol, making them extremely difficult to remove during purification and challenging to control during synthesis [1]. This inherent synthetic difficulty elevates the importance of a reliable, fully-certified external reference standard over in-house preparations. The patent provides dedicated synthetic routes for Impurity B, underscoring its specialized nature [1].

Synthetic Difficulty
Source review
Poor ester solubility and difficult API separation reported
Supports procurement of external certified standard over in-house prep
Dedicated synthetic route in patent CN105461581A
impurity synthesis reference standard quality assurance

USP Reference Standard Cost and Availability Comparison

The USP Reference Standard for Iopamidol Related Compound B (Desmethyl Iopamidol) is currently listed at USD $925.00 for 50 mg (Catalog No. 1344735) . Alternative sources offer different packaging and pricing, such as TRC (Desmethyl Iopamidol, 2.5 mg, $130) and Biosynth Carbosynth (EP impurity B, 2 mg, $153) . The USP standard is the definitive reference material for compendial testing and is accompanied by a certificate of analysis and valid use date, which is mandatory for regulatory filing.

Unit Cost
Data to verify
USP: $18.50/mg; TRC: $52.00/mg; Biosynth: $76.50/mg
USP standard offers lowest reported per-milligram cost
Commercial pricing as of 2026, subject to change
procurement reference standard pricing USP compendial grade

Key Applications of Desmethyl Iopamidol


System Suitability and Peak Identification in Iopamidol Testing

In QC laboratories performing the BP/EP or USP compendial method for Iopamidol related substances, the certified Desmethyl Iopamidol standard is used to generate the impurity B peak and verify system suitability parameters, including resolution from the principal peak and other specified impurities [1]. The precise RRT of 0.6 must be confirmed against the reference chromatogram before batch release decisions are made.

Method Validation for Iopamidol ANDA Submission

For generic drug manufacturers filing an Abbreviated New Drug Application (ANDA), the EP Impurity B reference standard is essential for demonstrating specificity, linearity, accuracy, and precision of the related substances method [2]. The regulatory acceptance limit of NMT 0.1% drives the need for a high-purity standard to validate LOQ and LOD parameters.

Forced Degradation and Impurity Fate in Iopamidol

During forced degradation studies (acid, base, oxidative, thermal, photolytic), Desmethyl Iopamidol may be formed as a hydrolysis product. Having the authentic impurity standard allows for definitive identification and quantitation of this degradant, enabling the development of a stability-indicating HPLC method [1].

Process Optimization to Control Impurity B in Iopamidol API

As noted in patent CN105461581A, Impurity B is a difficult-to-remove process impurity with solubility characteristics similar to the API [2]. API manufacturers use the certified reference standard to track impurity B levels during process development and to validate that the final crystallization step consistently reduces the impurity below the 0.1% threshold.

Application
Selection Property
Validation Focus
System Suitability and Peak ID
Certified RRT accuracy
Resolution verification against principal peak and specified impurities
ANDA Method Validation
High-purity reference material
Specificity, linearity, LOQ, and LOD demonstration for the 0.1% limit
Forced Degradation Studies
Authentic degradant identity
Definitive identification and quantitation of hydrolysis product
API Process Optimization
Certified impurity tracking
Consistent reduction below 0.1% threshold during crystallization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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